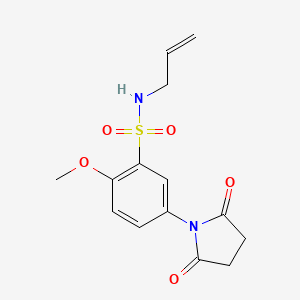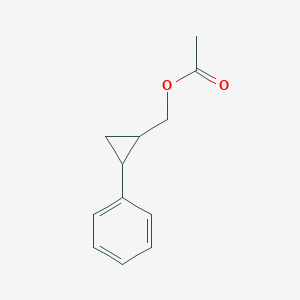
N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide, also known as AG311, is a chemical compound with potential applications in scientific research. This compound is a member of the thiosemicarbazone family and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication and cell division. Additionally, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide has been shown to induce oxidative stress and DNA damage, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide has been studied for its effects on a variety of biochemical and physiological processes. Studies have shown that this compound has anti-inflammatory effects, as well as the ability to modulate the immune system. Additionally, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide in laboratory experiments is its potent cytotoxic effects against a variety of cancer cell lines. Additionally, this compound has been extensively studied and has a well-established synthesis method. However, one limitation of using N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide and its effects on various biochemical and physiological processes. Finally, there is potential for the development of N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of tert-butyl isocyanide and 4-methylbenzoyl chloride to form the intermediate product, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide to form the final product, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide has been used extensively in scientific research as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(tert-butyl)-2-(4-methylbenzoyl)hydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
1-tert-butyl-3-[(4-methylbenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-5-7-10(8-6-9)11(17)15-16-12(18)14-13(2,3)4/h5-8H,1-4H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOCMZOGFOYKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4969877.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)

![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)
![5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)


![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)